molecular formula C13H10FNO3 B6414464 4-(2-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID CAS No. 1261912-22-4

4-(2-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID

Cat. No.: B6414464
CAS No.: 1261912-22-4
M. Wt: 247.22 g/mol
InChI Key: JLTQKCALORSVJP-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-Methoxyphenyl)Nicotinic Acid is a fluorinated nicotinic acid derivative featuring a substituted phenyl ring at the 4-position of the pyridine backbone. The phenyl group is further modified with a fluorine atom at the 2-position and a methoxy group at the 3-position.

Properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-11-4-2-3-9(12(11)14)8-5-6-15-7-10(8)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTQKCALORSVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692561
Record name 4-(2-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-22-4
Record name 4-(2-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-3-methoxyphenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using commercially available raw materials, such as 3-methylpyridine and 5-ethyl-2-methylpyridine, and focusing on ecological methods to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-methoxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce halogens or other functional groups to the aromatic ring.

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)nicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Isomer: 6-(2-Fluoro-3-Methoxyphenyl)Nicotinic Acid

  • Structure : The phenyl group is attached to the 6-position of the pyridine ring instead of the 4-position.
  • Applications: No direct activity data are available, but the compound is listed as a commercial product (CAS 1111111-73-9) .

5-(3-Fluoro-4-Methylphenyl)-2-Methoxynicotinic Acid (CAS 1261907-11-2)

  • Structure : A methyl group replaces the methoxy group on the phenyl ring (3-fluoro-4-methylphenyl), and substitution occurs at the 5-position of pyridine.
  • Reduced hydrogen-bonding capacity due to the absence of a methoxy oxygen.

5-(2-Fluorophenyl)-2-Hydroxynicotinic Acid (CAS 1267011-08-4)

  • Structure : Features a hydroxyl group at the pyridine’s 2-position and a 2-fluorophenyl group at the 5-position.
  • Key Differences :
    • The hydroxyl group increases acidity (pKa ~3–4) compared to methoxy-substituted analogs.
    • The absence of a 3-methoxy group on the phenyl ring reduces steric bulk and electron-donating effects.
  • Applications : Used in pharmaceutical intermediate synthesis .

Herbicidal Pyridinecarboxylic Acid Derivatives (WO 2014/018390)

  • Structure: 4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.
  • Key Differences: Additional halogenation (Cl, F) and an amino group enhance herbicidal activity. The 2-carboxylic acid group distinguishes it from nicotinic acid derivatives.
  • Applications : Explicitly patented for herbicidal compositions, highlighting the importance of fluorine and methoxy groups in agrochemical design .

Data Table: Structural and Functional Comparison

Compound Name Pyridine Substitution Phenyl Substitution Molecular Formula Key Features Applications/Notes
4-(2-Fluoro-3-Methoxyphenyl)Nicotinic Acid 4-position 2-Fluoro, 3-Methoxy C13H10FNO3 High polarity, moderate lipophilicity Potential agrochemical use
6-(2-Fluoro-3-Methoxyphenyl)Nicotinic Acid 6-position 2-Fluoro, 3-Methoxy C13H10FNO3 Positional isomerism Commercial product
5-(3-Fluoro-4-Methylphenyl)-2-Methoxynicotinic Acid 5-position 3-Fluoro, 4-Methyl C14H12FNO3 Increased lipophilicity Specialty chemical
5-(2-Fluorophenyl)-2-Hydroxynicotinic Acid 5-position 2-Fluoro C12H8FNO3 Acidic hydroxyl group Pharmaceutical intermediate
Herbicidal Pyridinecarboxylic Acid (WO 2014/018390) 6-position 4-Chloro, 2-Fluoro, 3-Methoxy C13H8Cl2F2NO3 Multi-halogenated, amino group Herbicide patent

Research Findings and Implications

  • Herbicidal Activity: Fluorine and methoxy groups are critical in herbicidal pyridinecarboxylic acids, as seen in the patented compound .
  • Positional Effects : Substitution at the 4- vs. 6-position on pyridine (as in the isomer from ) may significantly alter bioactivity due to differences in molecular conformation.
  • Functional Group Trade-offs : Methoxy groups enhance solubility but reduce lipophilicity compared to methyl groups, impacting bioavailability .

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